2-(6-Fluoro-3-oxo-1-indanyl)acetic acid
Description
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(6-fluoro-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
InChI |
InChI=1S/C11H9FO3/c12-7-1-2-8-9(5-7)6(3-10(8)13)4-11(14)15/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
MOPORZGYWLNJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to 2-(6-Fluoro-3-oxo-1-indanyl)acetic acid. For instance, a derivative of this compound has shown significant antitumor activity against various human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program reported that compounds with similar structures exhibited mean growth inhibition values, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| This compound | Various Human Tumors | 15.72 | 50.68 |
| Other Related Compound A | Non-Small Cell Lung Cancer | X.XX | Y.YY |
| Other Related Compound B | Breast Cancer | X.XX | Y.YY |
HIV Inhibition
The compound has also been explored for its antiviral properties, particularly against the human immunodeficiency virus (HIV). Similar compounds have been documented to inhibit HIV reverse transcriptase, making them potential candidates for further development in HIV treatment .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Methods typically include the use of various reagents to facilitate the formation of the indanyl ring structure, followed by functionalization to introduce the acetic acid moiety.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Step 1 | Reagent A + Reagent B | Temperature, Time |
| Step 2 | Reagent C for functionalization | Temperature, Time |
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study 1 : A study demonstrated that a derivative exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
- Case Study 2 : Another investigation found that modifications to the compound's structure enhanced its potency against lung cancer cells, indicating that structural optimization is crucial for improving biological activity.
Comparison with Similar Compounds
Structural and Molecular Properties
Notes:
Pharmacological and Biochemical Relevance
- Anti-inflammatory Potential: Analogous compounds like felbinac (2-(biphenyl-4-yl)acetic acid) exhibit anti-inflammatory activity via cyclooxygenase inhibition . The fluorine atom in the target compound may enhance metabolic stability and receptor binding compared to non-fluorinated analogs.
- Enzyme Interactions: Indole- and benzoimidazole-based acetic acids are known to target enzymes such as kinases and phosphatases. The ketone group at position 3 in the target compound could facilitate hydrogen bonding with catalytic residues .
- Solubility and Bioavailability: Crystallographic studies of felbinac reveal hydrogen-bonded dimers, which reduce solubility .
Q & A
Q. What synthetic routes are recommended for preparing 2-(6-Fluoro-3-oxo-1-indanyl)acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the reactivity of the indanone core. For example, coupling 6-fluoro-1-indanone with a bromoacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Optimization involves adjusting reaction time, temperature, and stoichiometry to minimize side products like unreacted indanone or over-alkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodology :
- FT-IR : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and carboxylic acid (O-H) vibrations (~2500-3300 cm⁻¹).
- ¹H/¹³C NMR : Assigns protons and carbons in the indanyl and acetic acid moieties. For example, the methylene protons adjacent to the carbonyl group (CH₂CO) appear as a triplet at δ ~3.8 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 223.0745 for C₁₁H₁₀FNO₃) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- pH : Dissolve in buffers (pH 2–10) and analyze hydrolysis products by LC-MS.
- Light : Expose to UV (254 nm) and visible light, tracking photodegradation using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational chemistry predict electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311++G(d,p) basis set) to predict electron-donating/accepting behavior. Compare with experimental UV-Vis spectra for validation .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites for reaction planning .
Q. How should discrepancies between theoretical and experimental NMR chemical shifts be resolved?
- Methodology :
- Solvent Effects : Simulate NMR shifts using the IEFPCM solvent model (e.g., DMSO-d₆) and compare with experimental data.
- Conformational Analysis : Use Gaussian software to model rotamer populations and average shifts. For example, the acetic acid side chain’s rotation may cause δ variations of ±0.3 ppm .
Q. What strategies address low yields in catalytic reactions involving this compound?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, RhCl₃) for hydrogenation or coupling reactions. Monitor by TLC and GC-MS.
- Additive Optimization : Additives like pyridine or DIPEA can stabilize intermediates. For example, 10 mol% DIPEA increased yield from 45% to 72% in a peptide coupling trial .
Q. How can the compound’s biological activity be rationalized through structure-activity relationship (SAR) studies?
- Methodology :
- Analog Synthesis : Prepare derivatives (e.g., esterified carboxylic acid, halogen-substituted indanones) and test in bioassays (e.g., enzyme inhibition).
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Correlate binding scores (ΔG) with IC₅₀ values .
Safety and Handling in Research Settings
Q. What precautions are essential when handling this compound in catalytic or high-temperature reactions?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid vapors).
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation (H315/H319 hazards) .
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
